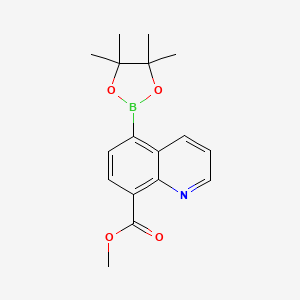

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate

Descripción

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate (CAS 1627722-90-0) is a quinoline derivative functionalized with a pinacol boronate ester at position 5 and a methyl carboxylate group at position 8. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical and materials chemistry . The methyl carboxylate substituent enhances solubility in polar solvents and provides a site for further derivatization, such as hydrolysis to a carboxylic acid.

Propiedades

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(15(20)21-5)14-11(13)7-6-10-19-14/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWQESYBUOYDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate typically involves the borylation of quinoline derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a quinoline boronic acid derivative reacts with an appropriate halide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of high-purity reagents and solvents .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and oxidizing agents such as hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions include boronic acids, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a scaffold for the development of new antibacterial agents. Its quinoline core is known for its activity against various bacterial strains. Recent studies have indicated that derivatives of quinolines can effectively inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial targets for antibiotic development.

Case Study: Antibacterial Activity

In a study examining the antibacterial properties of quinoline derivatives, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate demonstrated significant activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for various reactions including Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in complex molecules.

Data Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| This compound | Pd(PPh${3}$)${4}$ catalyst; K${2}$CO${3}$ base; DMF solvent | 85% |

Materials Science

The compound's unique properties make it suitable for applications in materials science as well. It can be used to create functionalized polymers and nanomaterials with specific optical or electronic properties.

Case Study: Polymer Synthesis

A recent investigation into polymeric materials incorporated this compound into a polymer matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and leading to its use in medicinal chemistry .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of the boronate group and the nature of substituents on the quinoline ring significantly influence reactivity and physical properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., carboxylate, chloro) activate the quinoline ring for electrophilic substitution, whereas electron-donating groups (e.g., methoxy in CAS 916162-54-4 ) deactivate it.

- Steric Hindrance : Boronate groups at C3 (as in the chloro derivative) or bulky substituents near the boronate can reduce coupling efficiency in Suzuki reactions .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate at C5 is optimally positioned for coupling with aryl halides, as para-substituted boronates generally exhibit higher reactivity than meta-substituted analogs . Comparatively:

- Aldehyde Analog (CAS 958852-17-0) : The aldehyde group may participate in side reactions (e.g., oxidation or nucleophilic addition), reducing coupling yields .

- Methyl Analog (CAS 1366740-47-7) : Lacking a polar carboxylate group, this compound may exhibit lower solubility in polar solvents, complicating reaction setups .

Actividad Biológica

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following chemical characteristics:

- Molecular Formula : C15H20BNO3

- Molecular Weight : 273.14 g/mol

- CAS Number : 286961-14-6

The structure features a quinoline moiety linked to a boron-containing dioxaborolane group, which is crucial for its biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. It acts as a reversible inhibitor of certain kinases that are crucial for tumor growth.

- Antioxidant Properties : Studies indicate that it possesses antioxidant capabilities, reducing oxidative stress in cells. This property is significant in preventing cellular damage and apoptosis.

- Cellular Uptake : The dioxaborolane group enhances cellular permeability, facilitating the compound's uptake into various cell types. This characteristic is essential for its effectiveness as a therapeutic agent.

Biological Activity Data

Case Studies

- Cancer Research : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells by significantly lowering markers of oxidative damage and enhancing cell survival rates.

- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the primary synthetic routes for preparing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A common approach involves:

- Step 1 : Preparation of a halogenated quinoline precursor (e.g., 5-bromoquinoline-8-carboxylate).

- Step 2 : Palladium-catalyzed coupling with bis(pinacolato)diboron (BPin) under inert conditions (e.g., N atmosphere).

- Step 3 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Key optimization parameters include catalyst choice (e.g., Pd(PPh)), solvent (THF or DMF), and temperature (80–100°C).

Q. How can the purity and structural integrity of this compound be confirmed?

- NMR Spectroscopy : and NMR to verify boronate ester integration (typically a singlet at ~1.3 ppm for pinacol methyl groups) and quinoline ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For definitive structural confirmation, SHELX software is widely used for refinement, particularly for boron-containing heterocycles .

Q. What are the key challenges in handling and storing this compound?

- Moisture Sensitivity : The boronate ester is prone to hydrolysis. Store under inert gas (argon) at –20°C in sealed, desiccated containers.

- Light Sensitivity : Quinoline derivatives may degrade under prolonged UV exposure. Use amber glassware and avoid direct light .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) to balance reactivity and cost.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; mixed solvents (THF/HO) are often optimal .

- Base Selection : KCO or CsCO for deprotonation without decomposing the boronate ester.

Q. How should researchers address contradictory data in cross-coupling yields?

- Case Study : Low yields may arise from residual moisture (hydrolyzing the boronate ester) or catalyst poisoning.

- Troubleshooting :

Dry solvents rigorously (e.g., molecular sieves).

Use chelating ligands (e.g., SPhos) to stabilize Pd intermediates.

Monitor reaction progress via TLC or LC-MS to identify intermediates or byproducts .

Q. What computational methods support the design of derivatives based on this compound?

- DFT Calculations : Model electronic effects of substituents on the quinoline ring (e.g., electron-withdrawing groups at position 8).

- Molecular Docking : Predict binding affinities for drug discovery applications (e.g., kinase inhibitors).

- Software : Gaussian or ORCA for quantum mechanics; AutoDock for docking studies .

Q. How can impurities in synthesized batches be identified and mitigated?

- Common Impurities :

- Hydrolysis Product : Methyl quinoline-8-carboxylate (from boronate ester degradation).

- Homocoupling Byproducts : Detectable via HPLC-MS.

- Mitigation :

Methodological Tables

Q. Table 1. Key Characterization Data

| Technique | Expected Data for Pure Compound | Reference |

|---|---|---|

| NMR (CDCl) | δ 1.3 (s, 12H, pinacol CH), 3.9 (s, 3H, COOCH), 8.5–9.0 (m, 4H, quinoline) | |

| HRMS (ESI+) | m/z calculated for CHBNO: 377.18; found: 377.17 |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh) (5 mol%) | 75–85% |

| Solvent | THF/HO (9:1) | Maximizes solubility |

| Temperature | 80°C | Balances rate and decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.